3-Azido-2,5-dipropylpyrazine
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Overview
Description
3-Azido-2,5-dipropylpyrazine is a chemical compound characterized by the presence of an azido group attached to a pyrazine ring with two propyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated pyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound.
Industrial Production Methods: While specific industrial production methods for 3-Azido-2,5-dipropylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2,5-dipropylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Cycloaddition: The azido group can engage in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Reduction: LiAlH₄, Pd/C, H₂
Substitution: NaN₃, DMSO, CH₃CN
Cycloaddition: Copper catalysts, alkynes
Major Products:
Reduction: Corresponding amines
Substitution: Alkyl azides
Cycloaddition: Triazoles
Scientific Research Applications
3-Azido-2,5-dipropylpyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2,5-dipropylpyrazine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used for labeling and functionalization purposes . The azido group serves as a reactive handle that can be selectively targeted in various chemical transformations.
Comparison with Similar Compounds
- 3-Azido-2,5-dimethylpyrazine
- 3-Azido-2,5-diethylpyrazine
- 3-Azido-2,5-dibutylpyrazine
Comparison: 3-Azido-2,5-dipropylpyrazine is unique due to its specific propyl substituents, which can influence its reactivity and physical properties compared to other azido-pyrazine derivatives. The length and bulkiness of the propyl groups can affect the compound’s solubility, stability, and overall reactivity in chemical reactions .
Properties
CAS No. |
88346-48-9 |
---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-azido-2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H15N5/c1-3-5-8-7-12-9(6-4-2)10(13-8)14-15-11/h7H,3-6H2,1-2H3 |
InChI Key |
YSCSHSMSFYPBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C(=N1)N=[N+]=[N-])CCC |
Origin of Product |
United States |
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